molecular formula C13H16N4O4 B507104 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid CAS No. 445228-83-1

3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

Cat. No.: B507104
CAS No.: 445228-83-1
M. Wt: 292.29g/mol
InChI Key: CIKGWLMBQJIERA-UHFFFAOYSA-N
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Description

3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C13H16N4O4 and a molecular weight of 292.29 g/mol . This compound is characterized by the presence of a nitro group attached to a triazole ring, which is further connected to an adamantane carboxylic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has several applications in scientific research:

Future Directions

These compounds have been estimated as potential components of solid composite propellants . In terms of the specific impulse level, model solid composite propellant formulations based on nitro and methylene dinitramine substituted furazans outperform similar formulations based on CL-20 by 1–4 s, and formulations based on HMX and RDX by 5–8 s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with adamantane-1-carboxylic acid under specific conditions. One common method includes the use of dibromisocyanuric acid as a reagent to facilitate the reaction . The reaction is carried out in a suitable solvent, such as acetonitrile, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid is unique due to the combination of the adamantane core with the nitro-triazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other related compounds.

Properties

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c18-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)16-7-14-11(15-16)17(20)21/h7-9H,1-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKGWLMBQJIERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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